molecular formula C14H17FO B1327638 Cyclopentyl 2-(3-fluorophenyl)ethyl ketone CAS No. 898767-81-2

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Cat. No.: B1327638
CAS No.: 898767-81-2
M. Wt: 220.28 g/mol
InChI Key: WZFPGANMVHXVDH-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C14H17FO and its molecular weight is 220.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPGANMVHXVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644559
Record name 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-81-2
Record name 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights to facilitate its application in a laboratory setting.

Introduction and Molecular Overview

This compound is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structure, featuring a fluorinated phenyl ring, an ethyl linker, and a cyclopentyl ketone moiety, presents a unique combination of lipophilicity, polarity, and metabolic stability. The presence of a fluorine atom can significantly influence the compound's electronic properties, pKa, and metabolic fate, making it an attractive scaffold for the development of novel therapeutic agents. The cyclopentyl group, a common motif in drug molecules, can enhance binding to biological targets and improve pharmacokinetic profiles.[1][2][3] This guide will delve into the essential technical details required to synthesize, characterize, and utilize this compound.

The fundamental structure consists of a carbonyl group bonded to a cyclopentyl ring and a 2-(3-fluorophenyl)ethyl group. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[4] The polarity of the carbon-oxygen double bond is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.[5][6]

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of the structural isomer, 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7), provide a useful reference point.[7][8] The addition of an ethyl linker in the target molecule will increase its molecular weight and is expected to raise its boiling point and density.

Table 1: Predicted and Calculated Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-oneIUPAC Nomenclature
Molecular Formula C₁₄H₁₇FOCalculated
Molecular Weight 220.28 g/mol Calculated
Appearance Colorless to light yellow oil or low-melting solidInferred[5][6]
Boiling Point > 275.8 °C at 760 mmHgPredicted (Higher than isomer)[7]
Density ~1.1 g/cm³Predicted (Similar to isomer)[7]
Solubility Insoluble in water; Soluble in chloroform, methanol, ether, benzeneInferred[5][9]
pKa Not applicable (non-ionizable)Chemical Principles
logP ~3.8Predicted (Higher than chloro-analog)[10]

Synthesis Protocol: A Grignard-Based Approach

The synthesis of this compound can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for preparing ketones from nitriles or acid chlorides.[11][12] The proposed two-step synthesis involves the formation of a 3-fluorophenethylmagnesium bromide Grignard reagent, followed by its reaction with cyclopentanecarbonyl chloride.

Causality in Experimental Design:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water and alcohols.[12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[13]

  • Initiation: The reaction between magnesium and the organohalide can sometimes be slow to start. A small crystal of iodine or gentle heating can be used to activate the magnesium surface.[12]

  • Acylating Agent: Cyclopentanecarbonyl chloride is chosen as an effective acylating agent that will readily react with the nucleophilic Grignard reagent.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation Reaction cluster_2 Step 3: Work-up and Purification start 1-(2-Bromoethyl)-3-fluorobenzene + Magnesium Turnings in Anhydrous Ether initiation Initiate with Iodine Crystal (if necessary) start->initiation reflux Gentle Reflux initiation->reflux grignard Formation of 3-Fluorophenethylmagnesium Bromide reflux->grignard addition Slow Addition of Grignard Reagent at 0°C grignard->addition acyl_chloride Cyclopentanecarbonyl Chloride in Anhydrous Ether acyl_chloride->addition reaction Reaction Mixture Stirred at Room Temperature addition->reaction intermediate Formation of Ketone Intermediate reaction->intermediate quench Quench with Saturated aq. NH₄Cl intermediate->quench extraction Extract with Diethyl Ether quench->extraction drying Dry Organic Layer (Na₂SO₄ or MgSO₄) extraction->drying purification Purify by Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) drying->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of the target ketone.

Detailed Step-by-Step Methodology:

  • Preparation of Glassware: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be oven-dried overnight and assembled while hot under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small volume of anhydrous diethyl ether.

    • Dissolve 1-(2-bromoethyl)-3-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), add a single crystal of iodine or warm the flask gently.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Acylation:

    • In a separate flask, dissolve cyclopentanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add the cyclopentanecarbonyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Spectroscopic Analysis for Structural Elucidation

Unequivocal structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.[14] The following section details the expected spectroscopic signatures for this compound.

G cluster_workflow Spectroscopic Confirmation Workflow cluster_techniques Primary Techniques cluster_nmr_details NMR Details cluster_confirmation Data Integration & Confirmation Sample Purified Compound IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS NMR NMR Spectroscopy (Connectivity & Environment) Sample->NMR Integration Integrate All Spectroscopic Data IR->Integration MS->Integration H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR H1_NMR->Integration C13_NMR->Integration F19_NMR->Integration Structure Confirm Structure of This compound Integration->Structure

Caption: Logical workflow for spectroscopic structure confirmation.

Table 2: Predicted Spectroscopic Data

TechniqueExpected SignatureRationale
¹H NMR (CDCl₃)δ ~7.2-7.4 (m, 1H), 6.9-7.1 (m, 3H) δ ~3.5-3.8 (m, 1H) δ ~2.9-3.1 (t, 2H) δ ~2.7-2.9 (t, 2H) δ ~1.5-2.0 (m, 8H)Aromatic protons split by fluorine and adjacent protons. Methine proton (α to C=O) on cyclopentyl ring. Methylene protons of the ethyl bridge. Remaining cyclopentyl protons.
¹³C NMR (CDCl₃)δ ~210 ppm δ ~163 ppm (d, ¹JCF ≈ 245 Hz) δ ~115-140 ppm δ ~52 ppm δ ~45 ppm δ ~30 ppm δ ~26 ppmCarbonyl carbon. Carbon directly bonded to fluorine. Other aromatic carbons (some showing C-F coupling). Methine carbon (α to C=O). Methylene carbon (α to C=O). Methylene carbon (β to C=O). Other cyclopentyl carbons.
¹⁹F NMR (CDCl₃)δ ~ -110 to -115 ppmTypical range for a fluorine on a benzene ring.
IR (neat)~1705 cm⁻¹ (strong) ~1250 cm⁻¹ (strong)C=O stretch for an alkyl-aryl ketone. C-F stretch.
Mass Spec (EI) m/z = 220 (M⁺) m/z = 135, 109, 83Molecular ion peak. Fragments from cleavage alpha to the carbonyl and benzylic cleavage.

Experimental Protocols for Spectroscopy:

  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy (ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small drop of the neat liquid sample directly onto the ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[14]

  • Mass Spectrometry (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the GC-MS or direct-infusion MS system.

    • Acquire the mass spectrum using a standard 70 eV electron ionization method.[14]

Reactivity, Stability, and Applications in Drug Discovery

Chemical Reactivity: The primary sites of reactivity are the carbonyl group and the aromatic ring.

  • Carbonyl Group: The ketone is susceptible to nucleophilic addition reactions, reduction to a secondary alcohol (using agents like NaBH₄), and formation of imines/enamines.

  • Aromatic Ring: The 3-fluorophenyl group can undergo electrophilic aromatic substitution. The acyl group is deactivating and meta-directing, while the fluorine atom is deactivating but ortho-, para-directing. The outcome of such reactions would depend on the specific reagents and conditions.

Stability and Storage: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, sealed in a well-closed container.[8] It is incompatible with strong oxidizing agents.[15]

Potential Applications in Drug Discovery: The structural motifs within this compound are highly relevant to medicinal chemistry.

  • Scaffold for CNS Agents: The isomer, 2-Fluorophenyl cyclopentyl ketone, is a known precursor to fluoroketamine, a derivative of the anesthetic ketamine.[8][16][17] This suggests that the target molecule could serve as a valuable building block for novel arylcyclohexylamine-type compounds with potential applications as anesthetics, antidepressants, or analgesics.

  • Modulation of Physicochemical Properties: The 3-fluoro substituent can enhance metabolic stability by blocking a potential site of aromatic hydroxylation. It also modulates the electronics of the phenyl ring, which can influence receptor binding affinity.

  • Cyclopentyl Moiety: The cyclopentyl group is often used in drug design to increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][3]

G Core This compound (Core Scaffold) Mod_Ketone Ketone Modification (e.g., Reduction, Reductive Amination) Core->Mod_Ketone Mod_Aromatic Aromatic Ring Substitution (e.g., further functionalization) Core->Mod_Aromatic Mod_Cyclopentyl Cyclopentyl Ring Analogs (e.g., Cyclohexyl, Cyclopropyl) Core->Mod_Cyclopentyl Library Library of Novel Analogs Mod_Ketone->Library Mod_Aromatic->Library Mod_Cyclopentyl->Library Screening Biological Screening (e.g., Receptor Binding Assays, Cell-based Functional Assays) Library->Screening Lead Lead Compound for CNS Disorders Screening->Lead

Caption: Conceptual role as a scaffold in drug discovery.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, particularly in the field of medicinal chemistry. While direct experimental data is sparse, its physicochemical properties, spectroscopic characteristics, and reactivity can be confidently predicted from established chemical principles and data on analogous structures. The synthetic route proposed herein is robust and based on well-understood Grignard chemistry, providing a clear path to its production in a research setting. Its structural features suggest it is a promising scaffold for the development of novel therapeutics, warranting further investigation by the scientific community.

References

  • Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 9). 1: Aldehydes and Ketones. Retrieved from [Link]

  • Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M. (2014). Synthesis of 2-(2-Fluorophenyl)
  • PubChem. (n.d.). 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]

  • Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
  • ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

  • Winkelmann, J., et al. (2021). One-Step Synthesis and Schlenk-Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 27(68), 17053-17059.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Selected natural products and pharmaceuticals contain cyclopentene or cyclopentane rings. Retrieved from [Link]

Sources

Solubility profile of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone in organic solvents

[1][2]

Executive Summary

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone (Systematic Name: 1-cyclopentyl-3-(3-fluorophenyl)propan-1-one) is a lipophilic organic intermediate often utilized in the synthesis of neuroactive pharmaceutical agents and specialized agrochemicals.[1][2] Its structure comprises a non-polar cyclopentyl ring and a 3-fluorophenyl moiety connected by an ethyl linker to a central ketone functionality.[1][2]

Due to the specific nature of this compound, public experimental solubility datasets are limited. This guide provides a predicted solubility profile derived from Structure-Property Relationships (SPR) of structural analogs (e.g., 2-fluorophenyl cyclopentyl ketone) and calculated physicochemical parameters. Furthermore, it details a self-validating experimental protocol to empirically determine the exact solubility limits in your laboratory.

Physicochemical Characterization (Calculated)
  • Molecular Formula: C₁₄H₁₇FO[1][2]

  • Molecular Weight: 234.29 g/mol [1][2]

  • Predicted LogP: 3.8 – 4.2 (Highly Lipophilic)[1][2]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 2 (Ketone O, Fluorine)[1][2]

  • Physical State: Likely a viscous oil or low-melting solid at room temperature.[1][2]

Part 1: Predicted Solubility Profile

The following data is estimated based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle. The compound exhibits high lipophilicity and weak polarity.

Solubility Data Table (Estimated at 25°C)
Solvent ClassSpecific SolventPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Primary choice.[1][2] Excellent interaction with the aromatic ring and ketone dipole.
ChloroformVery High (>100 mg/mL)Similar to DCM; useful for NMR analysis.[2]
Ethers Tetrahydrofuran (THF)High (>50 mg/mL)Good solvation of the ketone; standard reaction solvent.
Diethyl EtherHigh (>30 mg/mL)Good solubility, though less effective than THF due to lower polarity.[2]
Esters Ethyl AcetateHigh (>50 mg/mL)Excellent "green" alternative to DCM for extractions.[2]
Alcohols MethanolModerate (10–30 mg/mL)Soluble, but may require warming.[2] Useful for crystallization when cooled.[2]
EthanolModerate (10–30 mg/mL)Similar to methanol; solubility increases significantly with temperature.[2]
Hydrocarbons Hexanes / HeptaneLow to Moderate (<10 mg/mL)The polar ketone group reduces solubility in pure alkanes. Ideal as an anti-solvent.[2]
Aqueous WaterInsoluble (<0.01 mg/mL)Hydrophobic cyclopentyl and phenyl rings dominate; no H-bond donors.[1][2]
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Universal solvent for this class; difficult to remove post-reaction.[2]

Part 2: Experimental Determination Protocol

Since batch-to-batch purity and polymorphic forms can alter solubility, you must validate these predictions.[1][2] Use the following Gravimetric Saturation Method , which is the gold standard for lipophilic oils/solids.

Reagents & Equipment[1][2][3][4]
  • Analyte: this compound (>98% purity).[1][2]

  • Solvents: HPLC-grade DCM, MeOH, Hexane, Water.[1][2]

  • Equipment: Analytical balance (0.01 mg precision), 0.45 µm PTFE syringe filters, Centrifuge, HPLC vials.

Step-by-Step Workflow
Phase 1: Saturation Equilibrium[1][2]
  • Preparation: Place 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Observation:

    • If dissolved instantly:[1][2] Solubility is >200 mg/mL.[2] Stop.

    • If solid/oil persists:[1][2] Proceed to step 4.

  • Equilibration: Agitate the vial at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Tip: If the compound is an oil, ensure it is fully dispersed, not just sticking to the glass.[2]

Phase 2: Separation & Quantification (Gravimetric)[1][2]
  • Filtration: Draw the supernatant into a syringe and pass through a 0.45 µm PTFE filter (pre-saturated with solvent) into a tared HPLC vial.

    • Why PTFE? It is resistant to aggressive organic solvents like DCM and THF.[2]

  • Weighing (Wet): Weigh the vial containing the saturated solution (

    
    ).
    
  • Evaporation: Evaporate the solvent using a gentle stream of nitrogen (

    
    ) or a vacuum concentrator at 30°C.
    
  • Drying: Dry the residue in a vacuum oven at 40°C for 4 hours to remove trace solvent.

  • Weighing (Dry): Weigh the vial with the dried residue (

    
    ).
    
Phase 3: Calculation

2

Part 3: Visualization of Workflows

Diagram 1: Solubility Determination Decision Tree

This logic flow guides the researcher through the selection of the appropriate analytical method based on the compound's initial behavior.

Solubility_ProtocolStartStart: 50mg Compound + 250µL SolventCheckVisual CheckStart->CheckDissolvedClear Solution?Check->DissolvedHighSolSolubility > 200 mg/mL(Dilute & Analyze by HPLC)Dissolved->HighSolYesSaturateAdd more solid untilprecipitate persistsDissolved->SaturateNoEquilibrateAgitate 24h @ 25°CSaturate->EquilibrateFilterFilter Supernatant(0.45µm PTFE)Equilibrate->FilterMethod_ChoiceQuantification Method?Filter->Method_ChoiceGravimetricGravimetric Analysis(Evaporate & Weigh)Method_Choice->GravimetricHigh Conc.HPLCHPLC-UV/MS(External Standard)Method_Choice->HPLCTrace/Low Conc.

Caption: Decision tree for selecting the optimal solubility determination method based on visual saturation cues.

Diagram 2: Solvent Selection for Synthesis & Purification

A strategic guide for utilizing the solubility profile in practical applications.

Solvent_SelectionCompoundThis compoundReactionReaction MediumCompound->ReactionWorkupExtraction/WorkupCompound->WorkupCrystCrystallizationCompound->CrystDCMDCM / Chloroform(High Solubility)Reaction->DCMFriedel-Crafts / AcylationTHFTHF / Dioxane(High Solubility)Reaction->THFGrignard / ReductionWorkup->DCMDenser than WaterEtOAcEthyl Acetate(Extraction)Workup->EtOAcOrganic PhaseHexaneHexane / Heptane(Anti-Solvent)Cryst->HexaneAnti-SolventAlcoholEthanol / MeOH(Temp. Dependent)Cryst->AlcoholSolventAlcohol->HexaneBinary System

Caption: Strategic solvent selection guide for reaction planning, extraction, and purification based on polarity.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] [2]

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] [2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.[2] [2]

Thermodynamic Stability & Conformational Dynamics of Fluorinated Cyclopentyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into cyclopentyl ketone scaffolds is a high-value strategy in medicinal chemistry, offering bioisosteric replacements for proline or metabolic blocking of oxidation sites. However, the introduction of a high-electronegativity atom (


) adjacent to a carbonyl center introduces complex stereoelectronic effects that fundamentally alter thermodynamic stability.

This guide addresses the configurational lability (epimerization) and chemical integrity (defluorination) of these systems. Unlike six-membered rings where chair conformations are well-mapped, fluorinated cyclopentanones exist in a dynamic pseudorotational equilibrium (envelope/twist) where dipole minimization often overrides steric bulk. This document provides the theoretical framework and validated experimental protocols to assess and control these parameters during lead optimization.

Part 1: Theoretical Framework & Stereoelectronic Origins

The Dipole-Dipole Conflict

The thermodynamic stability of 2-fluorocyclopentanone is governed principally by the interaction between the C–F bond dipole and the C=O carbonyl dipole.

  • Vector Alignment: In a planar conformation, the C–F and C=O dipoles would be nearly eclipsed (syn-periplanar), creating a massive electrostatic repulsion (~4–5 kcal/mol destabilization).

  • Conformational Relief: To relieve this strain, the ring puckers. Unlike non-fluorinated cyclopentanone, which freely pseudorotates, 2-fluorocyclopentanone adopts a specific envelope conformation where the fluorine substituent occupies a pseudo-axial position. This maximizes the dihedral angle between the dipoles, mimicking the "axial preference" seen in 2-fluorocyclohexanone.

The Acidity Paradox (pKa Shift)

While the C–F bond is chemically robust, it dramatically acidifies the


-proton.
  • Inductive Effect (

    
    ):  Fluorine pulls electron density from the 
    
    
    
    -carbon, stabilizing the developing negative charge on the enolate.
  • pKa Impact: The pKa of a standard cyclopentanone

    
    -proton is ~19. The introduction of an 
    
    
    
    -fluorine typically depresses this by 2–4 units (pKa ~15–17).
  • Consequence: Under physiological conditions (pH 7.4), the rate of enolization is significantly accelerated compared to the non-fluorinated parent, leading to rapid in vivo racemization of chiral centers.

Chemical Instability: The -Elimination Trap

A critical instability mode is the loss of Hydrogen Fluoride (HF) to form an


-unsaturated ketone. This is particularly prevalent in 

-amino-

-fluoroketones
, where the amine acts as an intramolecular base, driving the elimination.

Part 2: Thermodynamic Equilibrium & Epimerization

The most common failure mode in developing fluorinated cyclopentyl drugs is unexpected epimerization. If a substituent is present at C2 (F) and C3/C4 (R), the system will equilibrate to the thermodynamic minimum.

The Epimerization Mechanism

The pathway proceeds through a planar enol/enolate intermediate. The transition state energy is lowered by the fluorine's inductive stabilization.

Epimerization Cis Cis-Isomer (Kinetic Product) Enol Planar Enol Intermediate Cis->Enol Deprotonation (k1) Enol->Cis Reprotonation (k-1) Trans Trans-Isomer (Thermodynamic Product) Enol->Trans Reprotonation (k2) Elim Elimination Product (Defluorination) Enol->Elim HF Loss (Irreversible) Trans->Enol Deprotonation (k-2)

Figure 1: Mechanistic pathway for epimerization and potential degradation via HF elimination.

Thermodynamic Preference Data

The following table summarizes the relative stability of disubstituted fluorocyclopentanones based on computational and experimental literature precedents.

Substitution PatternDominant Isomer

(approx)
Rationale
2-Fluoro-2-alkyl N/AN/AQuaternary center; no epimerization possible.
2-Fluoro-3-alkyl Trans1.5 - 2.5 kcal/molMinimizes steric clash; F and Alkyl are pseudo-equatorial/pseudo-axial.
2-Fluoro-4-alkyl Trans0.5 - 1.0 kcal/molDistant substituents; preference driven by ring envelope conformation.
2-Fluoro-3-heteroatom Cis (variable)VariesGauche Effect: Electronegative substituents may prefer cis orientation due to

orbital interactions.

Part 3: Experimental Protocols

To validate the stability of a new chemical entity (NCE), one must determine the Equilibrium Constant (


) and the Kinetic barrier to racemization.
Protocol A: Determination of Thermodynamic via -NMR

Objective: Determine the final ratio of diastereomers at equilibrium.

Reagents:

  • Deuterated Methanol (

    
    ) - Protic solvent facilitates proton transfer.
    
  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBU) - Non-nucleophilic base.

Workflow:

  • Preparation: Dissolve 10 mg of the pure diastereomer (cis or trans) in 0.6 mL

    
    .
    
  • T0 Acquisition: Acquire a quantitative

    
    -NMR (relaxation delay 
    
    
    
    ) to establish purity.
  • Equilibration: Add 0.1 equivalents of DBU. Cap the tube and incubate at 25°C.

  • Monitoring: Acquire spectra at t=1h, 4h, 12h, and 24h until the ratio of isomers remains constant.

  • Calculation:

    
    
    
    
    
Protocol B: Deuterium Exchange Kinetics (Assessment of Acidity)

Objective: Measure the lability of the


-proton to predict in vivo racemization risk.

Workflow:

  • Dissolve substrate in

    
     (no base added initially; solvent acts as deuterium source).
    
  • If exchange is slow, add buffered

    
    /Phosphate (pD 7.4).
    
  • Monitor the disappearance of the

    
    -proton signal via 
    
    
    
    -NMR and the shift in the
    
    
    -NMR signal (isotope shift from H to D is typically ~0.2 ppm upfield).
  • Self-Validation Check: If the integral of the

    
    -proton decreases without the appearance of the deuterated product signal in 
    
    
    
    (split pattern change), check for decomposition (HF elimination).

Part 4: Visualization of Stability Assessment

The following diagram outlines the decision tree for evaluating fluorinated ketone scaffolds.

StabilityWorkflow Start Synthesize Pure Diastereomer SolventTest Dissolve in CD3OD (Neutral) Start->SolventTest Check1 Rapid Epimerization? SolventTest->Check1 BaseTest Add 0.1 eq DBU Check1->BaseTest No Unstable High Risk: Redesign Scaffold Check1->Unstable Yes (t1/2 < 1h) MeasureKeq Measure Keq (19F NMR) BaseTest->MeasureKeq MeasureKeq->Unstable If Keq favors undesired isomer Stable Proceed to Metabolic Assay MeasureKeq->Stable If Keq favors desired isomer

Figure 2: Decision tree for assessing the thermodynamic viability of fluorinated ketone leads.

References

  • Conform

    
    -Fluoroketones 
    
    • Source: Beilstein Journal of Organic Chemistry
    • Relevance: Establishes the dipole minimization principle and reduced reactivity of fluoro-ketones compared to chloro-analogs.[1][2]

    • URL:[Link]

  • Synthesis and Reactivity of Fluorin

    • Source: American Journal of Organic Chemistry[3]

    • Relevance: Details the synthesis (Selectfluor) and keto-enol tautomerism specific to cyclic systems.
    • URL:[Link]

  • Instability of

    
    -Amino 
    
    
    
    -Fluoro Ketones
    • Source: Organic Letters (NIH PubMed)
    • Relevance: Validates the HF elimination mechanism and instability of amino-substituted fluoroketones.[4]

    • URL:[Link]

  • Conform

    • Source: ResearchGate (Comput
    • Relevance: Provides background on the envelope/twist energy landscapes of the fluorin
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Fluorinated Phenylethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Fluorine in Phenylethyl Ketone Scaffolds

The strategic incorporation of fluorine atoms into phenylethyl ketone frameworks has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity and material properties of the parent molecule.[1] For drug development professionals, fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the binding affinity of a ligand to its target protein.[1] Consequently, the development of robust and selective methods for the synthesis of fluorinated phenylethyl ketones is of paramount importance.

This guide provides a detailed overview of the common reagents, catalysts, and protocols for the synthesis of these valuable compounds. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of fluorinated phenylethyl ketones can be broadly approached in two ways:

  • Late-Stage Fluorination: Introducing the fluorine atom onto a pre-existing phenylethyl ketone scaffold. This is typically achieved via electrophilic fluorination at the α-position to the carbonyl group.

  • Convergent Synthesis: Constructing the phenylethyl ketone from fluorinated building blocks. The most common method in this category is the Friedel-Crafts acylation of a fluorinated aromatic compound.

This guide will explore both strategies in detail.

Part 1: Electrophilic α-Fluorination of Phenylethyl Ketones

Direct fluorination of the α-carbon of a phenylethyl ketone is a powerful method for accessing α-fluorinated derivatives. This transformation is most commonly achieved using electrophilic fluorinating agents that react with the enol or enolate form of the ketone.

Mechanism of Electrophilic Fluorination

The generally accepted mechanism for electrophilic fluorination of a ketone involves the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic fluorine source.[2]

G cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack Keto Phenylethyl Ketone (Keto form) Enol Enol Intermediate Keto->Enol Acid or Base Catalysis EF Electrophilic Fluorinating Agent (e.g., Selectfluor®) Enol->EF Nucleophilic attack by enol Product α-Fluorophenylethyl Ketone EF->Product

Caption: Proposed mechanism for electrophilic α-fluorination of ketones.

Key Reagents and Catalysts

A variety of electrophilic fluorinating agents are available, each with its own advantages and disadvantages.

ReagentStructureKey Features
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Crystalline solid, stable, easy to handle, and commercially available.[3]
N-Fluorobenzenesulfonimide (NFSI) N-FluorobenzenesulfonimideCrystalline solid, stable, and effective for a wide range of substrates.[3][4]
Umemoto's Reagents N-fluoropyridinium saltsHighly reactive electrophilic fluorinating agents.[4]

For the α-fluorination of simple ketones, Selectfluor® is often the reagent of choice due to its stability and ease of use.[2][3]

Protocol 1: General Procedure for α-Fluorination using Selectfluor®

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Phenylethyl ketone substrate

  • Selectfluor®

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenylethyl ketone (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add Selectfluor® (1.1-1.5 eq) portion-wise at room temperature.[2] The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) to remove any water-soluble byproducts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude α-fluorophenylethyl ketone by flash column chromatography on silica gel.

Part 2: Friedel-Crafts Acylation for the Synthesis of Fluorinated Phenylethyl Ketones

The Friedel-Crafts acylation is a classic and highly effective method for the synthesis of aromatic ketones.[5][6][7] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5][8] To synthesize fluorinated phenylethyl ketones, a fluorinated benzene derivative can be used as the starting material.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[7]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylHalide Acyl Halide (R-CO-X) LewisAcid Lewis Acid (e.g., AlCl₃) AcylHalide->LewisAcid Coordination AcyliumIon Acylium Ion [R-C≡O]⁺ LewisAcid->AcyliumIon Formation of [AlCl₃X]⁻ SigmaComplex Arenium Ion (σ-complex) AcyliumIon->SigmaComplex AromaticRing Fluorinated Aromatic Ring AromaticRing->AcyliumIon Nucleophilic attack Product Fluorinated Phenylethyl Ketone SigmaComplex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Key Reagents and Catalysts

The choice of reagents and catalysts is crucial for a successful Friedel-Crafts acylation.

ComponentExamplesKey Considerations
Aromatic Substrate Fluorobenzene, difluorobenzenes, etc.The position of the fluorine atom(s) will direct the regioselectivity of the acylation.
Acylating Agent Acetyl chloride, propionyl chloride, acetic anhydrideAcyl chlorides are generally more reactive than anhydrides.[5]
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃, ZnCl₂Aluminum chloride (AlCl₃) is a strong and commonly used catalyst.[6][8] Stoichiometric amounts are often required as the catalyst complexes with the product ketone.[9]
Protocol 2: Synthesis of 1-(4-Fluorophenyl)ethan-1-one via Friedel-Crafts Acylation

This protocol describes the synthesis of a simple fluorinated phenylethyl ketone.

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool the flask in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) to the solvent with stirring to form a suspension.

  • Addition of Acylating Agent: In the dropping funnel, place a solution of acetyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, add fluorobenzene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography.

Part 3: Alternative and Advanced Synthetic Strategies

While electrophilic fluorination and Friedel-Crafts acylation are workhorse methods, other strategies offer advantages in specific contexts.

Grignard Reaction with Weinreb Amides

To avoid potential rearrangements or over-acylation that can occur in Friedel-Crafts reactions, the use of a Grignard reagent with a Weinreb amide is an excellent alternative.[10]

G cluster_0 Grignard Reagent Formation cluster_1 Acylation ArylHalide Fluorinated Aryl Halide Mg Magnesium ArylHalide->Mg Grignard Fluorinated Aryl Grignard Reagent Mg->Grignard WeinrebAmide Weinreb Amide Grignard->WeinrebAmide Nucleophilic attack Intermediate Tetrahedral Intermediate WeinrebAmide->Intermediate Product Fluorinated Phenylethyl Ketone Intermediate->Product Aqueous Workup

Caption: Synthesis of fluorinated phenylethyl ketones via Grignard reaction with a Weinreb amide.

This method offers high yields and chemoselectivity, as the tetrahedral intermediate formed is stable until acidic workup, preventing the common problem of double addition that leads to tertiary alcohols.[10]

Asymmetric Synthesis

The development of chiral fluorinated compounds is of great interest in the pharmaceutical industry.[1][11] Catalytic asymmetric methods for the synthesis of enantioenriched α-fluoro ketones are an active area of research. These methods often employ chiral catalysts, such as those based on zinc, nickel, copper, or palladium, in conjunction with an electrophilic fluorinating agent.[12] Additionally, enzymatic approaches are emerging as a powerful tool for the precise and selective synthesis of chiral fluorinated molecules.[1][11]

Conclusion

The synthesis of fluorinated phenylethyl ketones is a critical endeavor for the advancement of medicinal chemistry and materials science. This guide has provided a comprehensive overview of the primary synthetic strategies, including electrophilic α-fluorination and Friedel-Crafts acylation, complete with detailed protocols and mechanistic insights. By understanding the principles behind the selection of reagents and catalysts, researchers can effectively design and execute the synthesis of these valuable fluorinated compounds. The exploration of alternative methods like Grignard reactions and the development of asymmetric approaches continue to expand the synthetic chemist's toolbox for accessing novel and complex fluorinated architectures.

References

  • Electrophilic fluorination - Grokipedia. (n.d.).
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Synthesis of Meta-Substituted Fluorophenyl Ketones - Benchchem. (n.d.).
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (n.d.).
  • Kitamura, M., & Stepanov, A. A. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2993.
  • Electrophilic fluorination of ketones with Selectfluor : r/chemhelp. (2025, February 5). Reddit.
  • Process for producing high purity ketones by friedel-crafts acylation at low temperature. (2007). Google Patents.
  • Friedel-Crafts Reactions - NROChemistry. (n.d.).
  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2006).
  • Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (n.d.).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023).
  • Challener, C. A. (2014). New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology, 38(7).
  • A Comparative Guide to Electrophilic Fluorinating Agents: Evaluating Traditional Reagents in the Absence of N,N - Benchchem. (n.d.).
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. (2023).
  • Fluorination [Synthetic Reagents] | Tokyo Chemical Industry UK Ltd. (n.d.).
  • Introduction of New Fluorination and Fluoroalkylation Reagents - Alfa Chemistry. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (n.d.).
  • What are fluorinating agents in organic synthesis? - Quora. (2024, January 29).
  • Catalytic Asymmetric Synthesis of Cyclic α-Allylated α-Fluoroketones. (2005). Journal of the American Chemical Society, 127(46), 16263–16272.

Sources

Grignard reaction protocols for cyclopentyl nitrile and 3-fluorophenethyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one via Grignard Addition

Part 1: Executive Summary & Mechanistic Strategy

This guide details the synthesis of 1-cyclopentyl-3-(3-fluorophenyl)propan-1-one via the nucleophilic addition of 3-fluorophenethylmagnesium bromide to cyclopentanecarbonitrile. While conceptually simple, this specific transformation presents two competing kinetic challenges that often result in low yields (<40%) if standard textbook protocols are applied:

  • The "Phenethyl" Instability: Primary alkyl Grignard reagents with

    
    -hydrogens (like phenethyl) are prone to 
    
    
    
    -hydride elimination
    (yielding styrenes) and Wurtz-type homocoupling (yielding 1,4-diphenylbutanes) during formation.
  • Nitrile Steric Hindrance: Cyclopentanecarbonitrile possesses a secondary

    
    -carbon. The increased steric bulk retards nucleophilic attack, often requiring higher temperatures that unfortunately accelerate the decomposition of the sensitive phenethyl Grignard.
    

The Solution: This protocol utilizes a Copper(I)-Catalyzed Addition strategy.[1][2] The inclusion of CuBr·DMS (Copper(I) bromide-dimethyl sulfide complex) allows the addition to proceed at lower temperatures (0°C to RT) by forming a more reactive organocopper intermediate, significantly suppressing side reactions.

Part 2: Chemical Pathway & Workflow Visualization

The following diagrams illustrate the reaction mechanism and the operational workflow.

ReactionPathway Reactants Reactants (3-Fluorophenethyl bromide + Mg) Grignard Grignard Reagent (R-MgBr) Reactants->Grignard THF, Reflux Slow Addition CuInter Organocopper Intermediate Grignard->CuInter CuBr·DMS (5 mol%) Transmetallation ImineSalt Magnesium Imine Salt (R-C(=NMgBr)-R') CuInter->ImineSalt Nucleophilic Addn (0°C -> RT) Nitrile Cyclopentyl Nitrile Nitrile->ImineSalt Hydrolysis Acidic Hydrolysis (H3O+ / Heat) ImineSalt->Hydrolysis Quench Product Target Ketone 1-Cyclopentyl-3-(3-fluorophenyl)propan-1-one Hydrolysis->Product Tautomerization

Figure 1: Mechanistic pathway highlighting the copper-mediated activation step.

Workflow cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Catalytic Coupling cluster_2 Phase 3: Hydrolysis & Workup Step1 Activation: Mg + I2 in anhydrous THF Step2 Controlled Addition: 3-Fluorophenethyl bromide (Maintain gentle reflux) Step1->Step2 Step3 Titration/Quality Check Step2->Step3 Step4 Cool to 0°C Add CuBr·DMS (5 mol%) Step3->Step4 Step5 Add Cyclopentyl Nitrile (Dropwise) Step4->Step5 Step6 Stir RT (4-12h) Monitor by TLC/GC Step5->Step6 Step7 Quench: 3M HCl (Exothermic!) Step6->Step7 Step8 Reflux (1h) To hydrolyze Imine Step7->Step8 Step9 Extraction (EtOAc) & Purification Step8->Step9

Figure 2: Operational workflow emphasizing temperature control points.

Part 3: Detailed Experimental Protocols

Reagents & Materials
  • Substrate: Cyclopentanecarbonitrile (>98%, anhydrous).

  • Halide: 1-(2-Bromoethyl)-3-fluorobenzene (3-Fluorophenethyl bromide).

  • Metal: Magnesium turnings (Grignard grade), activated by crushing/iodine.

  • Catalyst: Copper(I) bromide dimethyl sulfide complex (CuBr·DMS).

  • Solvent: THF (anhydrous, inhibitor-free), distilled from Na/Benzophenone or passed through activated alumina.

Protocol A: Preparation of 3-Fluorophenethylmagnesium Bromide

Target Concentration: ~0.8 - 1.0 M in THF

Rationale: Phenethyl halides are sluggish to initiate. Once initiated, they generate heat rapidly, promoting Wurtz homocoupling. High dilution and slow addition are critical.

  • Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser (N2 inlet), temperature probe, and pressure-equalizing addition funnel. Maintain positive N2 pressure.

  • Activation: Add Mg turnings (1.2 equiv) and a single crystal of Iodine. Dry stir for 5 mins. Add enough anhydrous THF to cover the Mg.

  • Initiation: Add approx. 5% of the total 3-fluorophenethyl bromide volume neat (or as a concentrated solution). Heat gently with a heat gun until the iodine color fades and turbidity appears (sign of initiation).

  • Propagation: Dilute the remaining bromide in THF (1:4 v/v ratio). Begin dropwise addition to the Mg suspension.

    • Critical Control: Adjust rate to maintain a gentle internal reflux without external heating. If reflux dies, stop addition and reheat.

    • Temperature: Keep internal temp between 60-65°C.

  • Completion: After addition, reflux externally for 1 hour. Cool to Room Temperature (RT).

  • Titration: Titrate a 1.0 mL aliquot using salicylaldehyde phenylhydrazone or standard acid titration to determine exact molarity.

Protocol B: Copper-Catalyzed Addition to Cyclopentyl Nitrile

Rationale: The Cu(I) catalyst facilitates the addition to the sterically hindered nitrile at mild temperatures, preventing the thermal decomposition of the Grignard reagent.

  • Catalyst Loading: In a separate flame-dried flask, dissolve Cyclopentanecarbonitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Catalyst Addition: Add CuBr·DMS (5 mol%) to the nitrile solution. Cool the mixture to 0°C (ice bath).

  • Grignard Addition: Transfer the prepared Grignard solution (1.2 equiv) to an addition funnel. Add dropwise to the nitrile/copper mixture at 0°C over 30-45 minutes.

    • Observation: The solution may turn dark or form a precipitate (magnesium imine salt). This is normal.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Monitor consumption of nitrile by GC-MS or TLC. (Note: The intermediate imine will not fly on GC; you are monitoring the disappearance of the nitrile peak).

Protocol C: Acidic Hydrolysis (Imine to Ketone)

Rationale: The intermediate formed is a stable magnesium imine salt. Simple water addition yields the imine, which is often stable. Strong acidic hydrolysis with heat is required to cleave the C=N bond to the C=O ketone.

  • Quench: Cool reaction mixture to 0°C. Slowly add 3M HCl (approx. 3 equiv relative to Mg). Caution: Vigorous gas evolution and exotherm.

  • Hydrolysis: Once quenched, the mixture will likely be biphasic. Heat the mixture to mild reflux (60°C) for 1–2 hours.

    • Checkpoint: This step converts the intermediate imine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) into the ketone.[3][4] Without heating, you may isolate the imine or a mixture.
      
  • Workup: Cool to RT. Separate layers. Extract aqueous layer with Ethyl Acetate (3x).

  • Wash: Combine organics and wash with Sat. NaHCO3 (to neutralize acid) followed by Brine.

  • Purification: Dry over MgSO4, concentrate. Purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
Low Yield (<20%) Wurtz Coupling (Homocoupling of bromide)Increase THF volume during Grignard prep; Reduce addition rate.
Styrene formation

-Hydride Elimination
Keep Grignard solution <20°C during storage; Use Cu-catalysis to lower reaction temp.
Recovered Nitrile Steric hindrance / Insufficient activationEnsure CuBr·DMS is fresh (should be white/pale green, not dark). Increase reaction time.
Imine Product Isolated Incomplete HydrolysisIncrease duration or acid strength of the hydrolysis step (Reflux with HCl is mandatory).

Table 2: Physico-Chemical Properties (Reference)

ComponentMW ( g/mol )Boiling PointDensityHazard Note
3-Fluorophenethyl bromide203.05~95°C (15 mmHg)~1.4 g/mLLachrymator (predicted)
Cyclopentanecarbonitrile95.14158°C0.91 g/mLToxic if swallowed
Target Ketone220.28N/A (Solid/Oil)N/AIrritant

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard reactivity and nitrile addition mechanisms).
  • Weiberth, F. J., & Hall, S. S. (1987).[3] "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines."[2][3] The Journal of Organic Chemistry, 52(17), 3901–3904.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ciganek, E. (1992). "The Blaise Reaction." Organic Reactions, 40, 1-100.
  • Knochel, P., et al. (2009). "Functionalized Grignard Reagents." Angewandte Chemie International Edition, 48, 60-72. (Modern organomagnesium preparation techniques).[5]

Sources

Application Note: Cyclopentyl 2-(3-fluorophenyl)ethyl ketone as a Lipophilic Scaffold in Drug Discovery

[1]

Executive Summary

This guide details the strategic application of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone (CPEK-3F) as a scaffold in small molecule drug discovery.[1] Unlike simple alkyl chains, this scaffold offers a unique balance of lipophilicity, metabolic stability, and conformational restriction. It is particularly valuable in the design of GPCR modulators (e.g., chemokine receptors) and Kinase inhibitors where filling hydrophobic pockets without incurring rapid CYP450 clearance is critical.

This document provides a rationale for its use, a validated synthetic protocol avoiding common side reactions, and a downstream diversification workflow.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The CPEK-3F scaffold is not merely a linker; it is a designed "metabolic shield."[1]

The "Fluorine Effect" (Metabolic Blocking)

The inclusion of fluorine at the meta (3-position) of the phenyl ring is a classic medicinal chemistry tactic.

  • Metabolic Stability: The C-F bond is stronger (approx. 116 kcal/mol) than the C-H bond. Placing it at the meta position blocks metabolic oxidation (hydroxylation) that typically occurs at the most electron-rich sites of the phenyl ring during Phase I metabolism.

  • Electronic Modulation: The inductive electron-withdrawing nature of fluorine lowers the electron density of the ring, potentially strengthening

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein binding pocket.
    
The Cyclopentyl Anchor

The cyclopentyl group serves as a superior bioisostere to tert-butyl or iso-propyl groups.[1]

  • Entropy Reduction: The cyclic nature restricts the conformational freedom of the alkyl tail, reducing the entropic penalty upon binding to a protein pocket.

  • Lipophilicity without Lability: While increasing LogP for membrane permeability, the cycloalkyl ring is generally more resistant to oxidative dealkylation than acyclic alkyl chains.

Pathway Visualization: Scaffold Logic

The following diagram illustrates the structure-activity relationship (SAR) logic embedded in this scaffold.

SAR_LogicScaffoldCyclopentyl 2-(3-fluorophenyl)ethyl ketoneCyclopentylCyclopentyl RingScaffold->CyclopentylLinkerEthyl Ketone LinkerScaffold->LinkerPhenyl3-FluorophenylScaffold->PhenylEffect1Hydrophobic Pocket Fill(Reduced Entropy)Cyclopentyl->Effect1FunctionEffect2Scaffold Diversification(Reductive Amination)Linker->Effect2FunctionEffect3Metabolic Blocking(C-F Bond)Phenyl->Effect3Function

Caption: SAR decomposition of the CPEK-3F scaffold highlighting the functional role of each substructure.

Part 2: Synthetic Protocols

Protocol A: Modular Synthesis via Weinreb Amide

Why this route? Direct addition of Grignard reagents to acid chlorides often leads to over-addition (forming tertiary alcohols). The Weinreb Amide method is the industry standard for stopping selectively at the ketone [1].

Reagents Required:

  • 3-(3-fluorophenyl)propanoic acid[1]

  • N,O-Dimethylhydroxylamine hydrochloride[1]

  • EDC[1]·HCl (coupling agent)[1][2]

  • Cyclopentylmagnesium bromide (2.0 M in ether)[1]

  • Dichloromethane (DCM), THF (anhydrous)

Step-by-Step Methodology:

  • Formation of the Weinreb Amide:

    • Dissolve 3-(3-fluorophenyl)propanoic acid (1.0 eq) in DCM (0.2 M).

    • Add N,O-Dimethylhydroxylamine HCl (1.2 eq) and HOBt (1.2 eq).

    • Cool to 0°C. Add triethylamine (3.0 eq) followed by EDC·HCl (1.5 eq).

    • Stir at RT for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate. (Yield typically >90%).[1][3][4]

  • Grignard Addition:

    • Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF under Nitrogen. Cool to -78°C.[1]

    • Dropwise add Cyclopentylmagnesium bromide (1.5 eq).[1] Crucial: Maintain temp below -60°C to prevent side reactions.

    • Stir at -78°C for 1 hour, then warm to 0°C over 2 hours.

    • Quench: Carefully add sat.[1] NH4Cl solution.

    • Purification: Extract with EtOAc.[1] Purify via flash chromatography (Hexanes/EtOAc gradient).

Data Verification (Expected NMR):

  • 1H NMR (CDCl3): Look for the diagnostic triplet (~2.8 ppm) of the methylene protons adjacent to the ketone and the multiplet (~2.9 ppm) of the cyclopentyl methine.

Protocol B: Late-Stage Diversification (Reductive Amination)

Application: Converting the ketone into a secondary or tertiary amine is the primary route for generating CNS-active or GPCR-targeting ligands [2].[1]

Reagents:

  • CPEK-3F Scaffold (from Protocol A)[1]

  • Primary or Secondary Amine (R-NH2)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) - Lewis Acid Catalyst[1][5]

  • Sodium Triacetoxyborohydride (STAB) - Selective Reductant[1]

Workflow:

  • Imine Formation:

    • In a sealed vial, mix CPEK-3F (1.0 eq) and the target Amine (1.2 eq).

    • Add Ti(OiPr)4 (1.5 eq) neat.[1]

    • Stir at RT for 4-6 hours. (The mixture will become viscous as the titanium-amine complex forms).[1]

  • Reduction:

    • Dilute with dry Ethanol (or MeOH).[1]

    • Add NaBH(OAc)3 (2.0 eq) in one portion.

    • Stir overnight at RT.

  • Workup:

    • Quench with 1N NaOH (to precipitate Titanium salts).[1] Filter through Celite.[1]

    • Concentrate and purify via HPLC or column chromatography.[1]

Part 3: Experimental Workflow Visualization

The following diagram details the decision tree for synthesizing and utilizing this scaffold.

WorkflowStartStart: 3-(3-fluorophenyl)propanoic acidWeinrebStep 1: Weinreb Amide Formation(EDC, N,O-dimethylhydroxylamine)Start->WeinrebGrignardStep 2: Grignard Addition(Cyclopentyl-MgBr, -78°C)Weinreb->GrignardKetoneIntermediate:Cyclopentyl 2-(3-fluorophenyl)ethyl ketoneGrignard->KetoneDecisionTarget Class?Ketone->DecisionRouteAKinase/GPCR Ligand(Reductive Amination)Decision->RouteA Amine TargetRouteBChiral Alcohol(Stereoselective Reduction)Decision->RouteB Alcohol Target

Caption: Synthetic workflow from commodity starting materials to divergent drug targets.

Part 4: Comparative Data & Stability

When evaluating this scaffold against standard alkyl chains, the following data trends are typically observed in early ADME profiling [3].

Propertyn-Heptyl Analog (Linear)Cyclopentyl Analog (CPEK-3F)Impact
LogP (Calc) ~4.2~3.8Improved solubility; lower lipophilicity.[1]
HLM Stability (t1/2) < 15 min> 45 minCyclic protection: Reduces omega-oxidation.[1]
Rotatable Bonds 63Entropy: Higher binding affinity potential.[1]
CYP Inhibition High Risk (Lipophilic tail)Low/ModerateFluorine blocks specific CYP interactions.[1]

References

  • Nahm, S., & Weinreb, S. M. (1981).[6][7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. We will focus on robust synthetic strategies, explain the chemical principles behind our recommendations, and provide detailed protocols to ensure your success in the lab.

Introduction: Choosing the Right Synthetic Strategy

The target molecule, 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one, presents a specific challenge: efficiently forming a carbon-carbon bond between a cyclopentyl carbonyl group and a 3-fluorophenethyl moiety without side reactions. While traditional methods like direct Grignard addition to an acid chloride are feasible, they are often plagued by over-addition, leading to the formation of tertiary alcohols and significantly reducing the yield of the desired ketone.[1][2][3][4]

To circumvent this issue, our primary recommendation is the Weinreb-Nahm Ketone Synthesis . This elegant and highly reliable method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the electrophile.[5] The key to its success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent, such as a Grignard reagent.[5][6][7] This intermediate resists the collapse and subsequent second addition that is common with more reactive electrophiles like acid chlorides, ensuring the reaction stops cleanly at the ketone stage upon workup.[5][6]

This guide will provide a detailed protocol for the Weinreb synthesis and a comprehensive troubleshooting section to address issues that may arise with this or alternative methods.

Recommended Protocol: Weinreb Ketone Synthesis Workflow

This synthesis is a two-stage process: 1) Formation of the 3-fluorophenethylmagnesium bromide Grignard reagent, and 2) its subsequent reaction with a commercially available or synthesized N-methoxy-N-methylcyclopentanecarboxamide (Cyclopentyl Weinreb Amide).

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Ketone Synthesis Start_G 1-(2-Bromoethyl)-3-fluorobenzene + Mg Turnings Initiation Initiate with I₂ or 1,2-Dibromoethane Start_G->Initiation Formation Reflux in Anhydrous THF (Formation of 3-Fluorophenethyl- magnesium bromide) Initiation->Formation Addition Slow, Dropwise Addition of Grignard Reagent Formation->Addition  Transfer via Cannula Start_K Cyclopentyl Weinreb Amide in Anhydrous THF Cooling Cool to 0 °C to -78 °C Start_K->Cooling Cooling->Addition Intermediate Stable Chelated Tetrahedral Intermediate Addition->Intermediate Reaction Workup Aqueous Acid Quench (e.g., NH₄Cl or 1M HCl) Intermediate->Workup Product 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one Workup->Product G cluster_acid_chloride Pathway with Acid Chloride cluster_weinreb_amide Pathway with Weinreb Amide ac1 Acid Chloride + R-MgX ac2 Unstable Tetrahedral Intermediate ac1->ac2 ac3 Ketone (Product) ac2->ac3 ac4 Ketone + R-MgX (Fast Reaction) ac3->ac4 ac5 Tertiary Alcohol (Over-addition Product) ac4->ac5 wa1 Weinreb Amide + R-MgX wa2 Stable Chelated Intermediate wa1->wa2 wa3 Aqueous Workup wa2->wa3 wa4 Ketone (Clean Product) wa3->wa4

Sources

Technical Support Center: Stability & Handling of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is a lipophilic aryl-alkyl ketone often utilized as a scaffold in kinase inhibitor research or as a CNS-active intermediate. While chemically robust compared to aldehydes, its stability in solution is compromised by three primary vectors: benzylic oxidation , photochemical cleavage (Norrish Type I/II) , and hydrophobic aggregation .

This guide provides a self-validating system for maintaining compound integrity during experimental workflows.

Module 1: Chemical Stability & Oxidation Control

The Mechanism of Instability

The primary degradation pathway for this molecule is oxidative radical attack at the benzylic position (the


 group adjacent to the fluorophenyl ring).
  • Chemical Logic: The 3-fluorophenyl ring withdraws electrons, but the benzylic C-H bonds remain activated. Dissolved oxygen, catalyzed by trace metals or light, creates a benzylic radical. This radical reacts with

    
     to form a hydroperoxide, which eventually cleaves to form 3-fluorobenzoic acid and cyclopentyl carbonyl fragments.
    
  • Visual Evidence: Degradation often manifests as a yellowing of the solution (formation of conjugated byproducts) or a drift in retention time during HPLC analysis.

Protocol: Deoxygenation & Antioxidant Protection

Goal: Eliminate the radical initiator (


) and terminate propagation chains.
  • Solvent Degassing (Mandatory for >24h storage):

    • Sparging: Bubble high-purity Argon or Nitrogen through the solvent for 15 minutes prior to dissolving the compound.

    • Freeze-Pump-Thaw: For NMR standards or critical stock solutions, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen.

  • Antioxidant Additives (Optional):

    • If the assay tolerates it, add BHT (Butylated hydroxytoluene) at 0.1% w/w relative to the ketone. BHT acts as a radical scavenger, sacrificing itself to protect the benzylic position.

Pathway Visualization: Oxidative Degradation Risk

OxidationPath Compound Cyclopentyl 2-(3-fluorophenyl) ethyl ketone Radical Benzylic Radical (Activated Species) Compound->Radical H• Abstraction Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Breakdown 3-Fluorobenzoic Acid + Degradants Peroxide->Breakdown Chain Cleavage Light UV Light / hν Light->Radical Oxygen Dissolved O2 Oxygen->Peroxide

Figure 1: The benzylic oxidation cascade. Blocking light and oxygen prevents the initial radical formation.

Module 2: Physical Stability (Solubility & Aggregation)

The Solubility Challenge

This molecule possesses a high LogP (estimated >3.[1]5) due to the cyclopentyl ring and the fluorinated aromatic system. In aqueous buffers (PBS, TBS), it will rapidly aggregate or precipitate, leading to false negatives in biological assays.

Troubleshooting Guide: Preventing Precipitation
Solvent SystemStability RatingRecommended UseNotes
100% DMSO HighStock Storage (-20°C)Hygroscopic. Keep sealed to prevent water absorption.
Ethanol/Methanol ModerateIntermediate DilutionVolatile. Evaporation alters concentration.
PBS (Aq. Buffer) Very LowAssay MediumDo not store. Prepare immediately before use.
PBS + 0.1% Tween-20 ModerateAssay MediumSurfactant prevents micro-aggregation.
40% PEG-400 / Water HighIn Vivo VehicleGood solubilizing power for animal studies.
Protocol: The "Step-Down" Dilution Method

To avoid "crashing out" when moving from organic stock to aqueous buffer:

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol . Vortex vigorously.

  • Final Dilution: Slowly add the Intermediate solution to the aqueous buffer while vortexing.

    • Why this works: The intermediate step reduces the polarity shock, preventing the formation of large, amorphous aggregates.

Module 3: Photostability

The Fluorine Factor

While the ketone moiety is susceptible to Norrish cleavage upon UV exposure, the 3-fluorophenyl group can alter the triplet state energy, potentially increasing sensitivity to specific wavelengths.

  • Risk: Exposure to ambient laboratory light (fluorescent) for prolonged periods (>4 hours) can induce isomerization or cleavage.

  • Mitigation:

    • Use Amber Borosilicate Glass vials for all solutions.

    • If amber glass is unavailable, wrap vials in aluminum foil.

    • ICH Q1B Compliance: For regulatory stability testing, samples must be exposed to 1.2 million lux hours. If the compound degrades >5%, "Protect from Light" labeling is mandatory [1].

Troubleshooting FAQs

Q1: My solution has turned a faint yellow color after 2 days at room temperature. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation (formation of conjugated enones or quinone-like species from the phenol ring if hydroxylation occurred).

  • Action: Discard immediately. Even trace degradants can be cytotoxic or interfere with binding assays.

  • Prevention: Use the Deoxygenation Protocol (Module 1) and store at -20°C.

Q2: I see fine particles in my aqueous buffer, but the concentration is only 10 µM.

  • Diagnosis: Micro-precipitation. The compound is lipophilic and may not be truly soluble at 10 µM in pure buffer.

  • Action: Sonicate for 10 minutes. If particles persist, add a surfactant (0.05% Tween-20 or 0.1% BSA) to stabilize the dispersion.

  • Verification: Spin down the sample (10,000 x g for 5 min) and measure the supernatant concentration via HPLC to confirm the actual dissolved dose.

Q3: Can I autoclave this compound in solution?

  • Answer: No. The high temperature (121°C) combined with moisture will accelerate hydrolysis (if any trace acid/base is present) and oxidation.

  • Alternative: Sterile filter the solution using a 0.22 µm PVDF or PTFE membrane (avoid Nylon, which binds lipophilic small molecules).

Interactive Troubleshooting Workflow

Troubleshooting Start Issue Detected Observation What do you see? Start->Observation Precip Cloudiness / Particles Observation->Precip Solids Color Yellowing / Discoloration Observation->Color Color Change Loss Loss of Potency (No visible change) Observation->Loss Data Drift SolventCheck Check Solvent System Is organic % > 1%? Precip->SolventCheck OxidationCheck Check Storage Was it protected from light/air? Color->OxidationCheck AdsorptionCheck Check Plasticware Did you use Polystyrene? Loss->AdsorptionCheck Action1 Add surfactant or increase DMSO % SolventCheck->Action1 Action2 Discard. Resynthesize with Argon sparge. OxidationCheck->Action2 Action3 Switch to Glass or Low-Binding Polypropylene AdsorptionCheck->Action3

Figure 2: Rapid diagnostic tree for solution-phase anomalies.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003.

  • Yalkowsky, S. H., et al.Solubility Enhancement of Lipophilic Compounds. Journal of Pharmaceutical Sciences. (General reference for co-solvent techniques).
  • Wenk, J., et al. Quenching of Excited Triplet States by Dissolved Natural Organic Matter.[2] Environmental Science & Technology, 2013.[2] (Mechanistic insight into ketone photochemistry).

  • Master Organic Chemistry. Benzylic Oxidation Mechanisms. (Foundational chemistry grounding).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Cyclopentyl 2-(3-fluorophenyl)ethyl ketone. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety and efficacy. This document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development workflow, from initial column screening to full validation according to ICH guidelines.

We will objectively compare various chromatographic alternatives, supported by illustrative experimental data, to provide researchers, scientists, and drug development professionals with a practical framework for creating a self-validating and reliable analytical method.

Understanding the Analyte: Physicochemical Properties and Initial Considerations

This compound is a non-polar, aromatic ketone. Its structure suggests it is highly soluble in common organic solvents like acetonitrile and methanol, making it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[1][2][3] The presence of the fluorophenyl group provides a strong chromophore, essential for UV detection.

Initial Analyte Assessment:

  • Structure: this compound

  • Predicted Properties: Non-polar (hydrophobic), UV active.

  • Analytical Goal: To separate the main compound from potential process-related impurities and degradation products.

  • Critical Quality Attribute: Purity, with a focus on demonstrating specificity and stability-indicating capabilities.

Based on the structure, a starting detection wavelength can be estimated. The structurally similar compound, 3'-Fluoroacetophenone (FC6H4COCH3), has a UV absorbance maximum.[4][5] While a full UV scan is necessary, an initial wavelength of 254 nm is a logical starting point for method development, as aromatic ketones typically exhibit strong absorbance in this region.

The Method Development Workflow: A Systematic Approach

A successful method development strategy is systematic, not random. The goal is to find the optimal balance between resolution, analysis time, and robustness.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Verification & Validation A Analyte Characterization (Solubility, UV Spectra) B Initial Column & Mobile Phase Screening A->B Informs initial choices C Optimize Mobile Phase (Gradient, pH, Organic Ratio) B->C Select best column D Optimize Instrument Parameters (Flow Rate, Temperature) C->D E Forced Degradation Study D->E Optimized Method F Method Validation (ICH Q2(R1)) E->F Demonstrates specificity G Final, Robust Purity Method F->G

Caption: A systematic workflow for HPLC method development.

Phase 1: Column and Mobile Phase Screening

The objective of the screening phase is to identify the most promising stationary phase and organic modifier combination that provides adequate retention and initial separation of the API from its impurities.

Comparison of Stationary Phases

Reverse-phase columns are the most widely used for pharmaceutical analysis due to their versatility in separating non-polar to moderately polar compounds.[1][6] We will compare three common C18 columns and a Phenyl-Hexyl column to assess different selectivity profiles. The Phenyl-Hexyl phase is included for its potential π-π interactions with the aromatic ring of the analyte, which can offer unique selectivity compared to standard alkyl chains.[7]

Table 1: Comparison of Screened HPLC Columns

Column ChemistryParticle Size (µm)Dimensions (mm)Key Interaction MechanismExpected Selectivity Advantage
Standard C18 2.74.6 x 100HydrophobicGeneral purpose, good retention for non-polar compounds.[2]
High-Density C18 1.82.1 x 50Enhanced HydrophobicHigher efficiency and resolution due to smaller particle size.
Polar-Embedded C18 3.54.6 x 150Hydrophobic & H-BondingCan provide alternative selectivity for polar impurities.
Phenyl-Hexyl 2.64.6 x 100Hydrophobic & π-π StackingEnhanced separation of aromatic or unsaturated compounds.[7]
Mobile Phase Selection

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC.[3] ACN generally offers lower viscosity (leading to higher efficiency) and a different selectivity profile than MeOH. A simple acidic modifier like 0.1% Formic Acid is typically added to improve peak shape and ensure consistent ionization of any acidic or basic functional groups.

Screening Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • HPLC System: Standard HPLC or UHPLC system with a PDA detector.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID)

    • Column Temperature: 30 °C

    • Detection: 254 nm and PDA scan (200-400 nm)

Expected Outcome: The screening runs will reveal which column provides the best peak shape, retention factor (k), and initial separation of any visible impurities. The High-Density C18 is expected to provide the sharpest peaks, while the Phenyl-Hexyl may show a different elution order for impurities.

Phase 2: Method Optimization

After selecting the most promising column (e.g., the High-Density C18 for its efficiency), the next step is to fine-tune the mobile phase and instrumental parameters to achieve optimal separation (Resolution > 2 between all peaks) in the shortest possible run time.

OptimizationLogic cluster_outputs Desired Outcomes Parameters {Gradient Slope|Isocratic %B|Flow Rate|Temperature|pH} Resolution Resolution Parameters->Resolution Directly impacts Retention Retention Parameters->Retention Major effect Time Analysis Time (Minimize) Parameters->Time Inverse relationship Tailing Peak Shape (Tf ≈ 1.0) Parameters->Tailing Affects symmetry

Caption: The relationship between key parameters and desired chromatographic outcomes during optimization.

Gradient Optimization

A shallow gradient is often required to separate closely eluting impurities. The initial screening gradient (5-95% B in 10 min) is aggressive. A more focused gradient should be developed around the elution point of the main peak.

Table 2: Illustrative Gradient Optimization Strategy

ParameterInitial ScreenOptimization Step 1Final Optimized MethodRationale
Start %B 5%40%50%Start closer to the elution %B to save time.
End %B 95%80%75%Focus the gradient around the impurity profile.
Time (min) 101520Increase time to improve resolution of critical pairs.
Result Fast, poor resolutionImproved separationRs > 2.0 for all peaksAchieves target separation.

Phase 3: Forced Degradation and Method Validation

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact API from its degradation products.[8][9][10] Forced degradation studies are mandatory to prove this capability.[11][12]

Forced Degradation Protocol

The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels.[8]

Experimental Protocol:

  • Acid Hydrolysis: 1 mg/mL API in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL API in 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 1 mg/mL API in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API powder at 105 °C for 48 hours.

  • Photolytic Degradation: Solution/solid API exposed to 1.2 million lux hours and 200 watt hours/square meter of UV light (ICH Q1B).[10][11]

After exposure, samples are diluted and injected into the optimized HPLC system. The peak purity of the main API peak should be assessed using a PDA detector to ensure it is spectrally homogenous, confirming no co-eluting degradants.

Method Validation (ICH Q2(R1))

The final optimized method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[13][14][15]

Table 3: Summary of Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate separation of the analyte from all potential impurities and degradants.Peak purity index > 0.999. Baseline resolution between all peaks.
Linearity To show a direct proportional response to concentration.R² ≥ 0.999 over a range (e.g., LOQ to 150% of nominal concentration).
Accuracy To measure the closeness of test results to the true value.80-120% recovery for assay; 70-130% for impurities.[13]
Precision To demonstrate repeatability and intermediate precision of the results.RSD ≤ 2.0% for assay; RSD ≤ 10.0% for impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness To show the method is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C).System suitability parameters (resolution, tailing) remain within limits.

Conclusion and Final Method Comparison

Through systematic development, we have established a robust, stability-indicating RP-HPLC method for the purity analysis of this compound. The comparison of different stationary phases revealed that while a standard C18 provides adequate retention, a modern high-density (sub-2 µm) C18 column offers superior efficiency and speed. The Phenyl-Hexyl column remains a viable alternative if specific aromatic impurities prove difficult to resolve.

The final validated method, detailed below, provides the necessary performance characteristics for reliable quality control in a regulated environment. This guide demonstrates that a logical, science-driven approach, which compares alternatives at each stage, is the most effective path to developing a high-quality analytical method.

Table 4: Final Recommended and Validated HPLC Method

ParameterCondition
Column High-Density C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% to 75% B over 20 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Detector PDA at 254 nm

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SGS. Forced Degradation Testing. SGS Thailand. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Review. Trends in Analytical Chemistry, 26(8), 759-771. [Link]

  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Amerigo Scientific. A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Borman, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • ResearchGate. Summary of validation parameters of the proposed HPLC method. ResearchGate. [Link]

  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 592-601. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. [Link]

  • LookChem. Cas 111982-45-7, 2-FLUOROPHENYL CYCLOPENTYL KETONE. LookChem. [Link]

  • Cardoso, V. V., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(2), 257-263. [Link]

  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Chromatography Forum. HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • UCL Discovery. Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

  • Wikipedia. Cyclopentanone. Wikipedia. [Link]

  • The Good Scents Company. 2-cyclopentyl cyclopentanone, 4884-24-6. The Good Scents Company. [Link]

  • Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. [Link]

Sources

Comparative Guide: Reactivity & Performance of 3-Fluorophenyl vs. 4-Fluorophenyl Ethyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate synthesis, the choice between 3-fluoropropiophenone (meta-isomer) and 4-fluoropropiophenone (para-isomer) is rarely arbitrary. While structurally isomeric, their electronic manifolds differ significantly, dictating divergent kinetic profiles in nucleophilic additions and metabolic stability.

  • 3-Fluoropropiophenone: Characterized by pure inductive electron withdrawal (-I), rendering the carbonyl highly electrophilic. Ideal for rapid nucleophilic attack but potentially less stable to hydrolysis.

  • 4-Fluoropropiophenone: Exhibits competing inductive withdrawal (-I) and resonance donation (+R). The resonance effect dampens the electrophilicity of the carbonyl, resulting in slower reaction kinetics with nucleophiles but enhanced stability of the carbocation intermediates.

Mechanistic Profiling: The Electronic Manifold

To predict reactivity, we must quantify the electronic influence of the fluorine atom at the meta versus para positions relative to the carbonyl center.

Hammett Substituent Constants ( )

The Hammett equation (


) provides the mathematical basis for this comparison. The 

value measures the electronic effect of the substituent: positive values indicate electron-withdrawing power (increasing carbonyl electrophilicity).
IsomerSubstituent PositionElectronic EffectsHammett Constant (

)
Reactivity Prediction
3-Fluoro MetaInductive (-I) only

High Electrophilicity
4-Fluoro ParaInductive (-I) + Resonance (+R)

Moderate Electrophilicity

Interpretation: The


 value (0.34) is significantly higher than 

(0.06). In the 3-position, fluorine cannot donate electrons via resonance to the ring system because the orbital nodes do not align with the carbonyl. In the 4-position, the lone pair on fluorine can delocalize into the ring, partially neutralizing the electron-withdrawing inductive effect.
Visualization of Electronic Effects

ElectronicEffects cluster_0 3-Fluoropropiophenone (Meta) cluster_1 4-Fluoropropiophenone (Para) node3 3-Fluoro Isomer mech3 Inductive Effect (-I) ONLY node3->mech3 res3 Resonance (+R) IMPOSSIBLE node3->res3 result3 Carbonyl: Highly Electron Deficient mech3->result3 node4 4-Fluoro Isomer mech4 Inductive Effect (-I) Present node4->mech4 res4 Resonance (+R) Active Donation node4->res4 result4 Carbonyl: Stabilized (Less Reactive) mech4->result4 res4->result4  Opposes -I

Figure 1: Comparative electronic flows. Note how Resonance (+R) in the 4-isomer counteracts the Inductive withdrawal, lowering reactivity.

Physicochemical & Spectral Benchmarks

Accurate identification and handling require specific physicochemical data. The spectral shifts below serve as "fingerprints" for validating the electronic states described above.

Property3-Fluoropropiophenone4-FluoropropiophenoneNotes
CAS Number 455-67-4456-03-1
Boiling Point ~96°C (5 mmHg)100-102°C (22 mmHg)Similar volatility profiles.
Density ~1.07 g/mL1.096 g/mL
IR (C=O Stretch)


3-F bond is "stiffer" (more double bond character) due to strong -I.

C NMR (C=O)


3-F carbonyl is more deshielded (electron-poor).

Note: NMR shifts are estimated based on acetophenone analogs. The 3-isomer carbonyl carbon consistently appears downfield of the 4-isomer due to the lack of shielding resonance electron density.

Experimental Case Study: Nucleophilic Addition (Reduction)

To demonstrate the kinetic difference, we examine the reduction using Sodium Borohydride (


). This protocol is self-validating: the reaction rate serves as a direct proxy for carbonyl electrophilicity.

Hypothesis: The 3-fluoropropiophenone will reach >95% conversion significantly faster than the 4-fluoropropiophenone under identical conditions due to higher


.
Comparative Protocol

Reagents:

  • Substrate (1.0 eq, 10 mmol)

  • 
     (0.5 eq, 5 mmol - Note: theoretical stoichiometry is 0.25 eq, but excess ensures pseudo-first-order kinetics)
    
  • Solvent: Methanol (anhydrous)

Workflow:

  • Preparation: Dissolve 10 mmol of the specific fluoropropiophenone in 20 mL anhydrous Methanol at 0°C.

  • Addition: Add

    
     portion-wise over 5 minutes. Caution: Hydrogen gas evolution.
    
  • Monitoring: Aliquot 50 µL every 10 minutes. Quench in dilute HCl/EtOAc. Analyze via GC-MS or TLC.

  • Quench: Upon completion, add 10 mL 1M HCl.

  • Extraction: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
Experimental Logic Flow

ReductionProtocol start Start: 10 mmol Substrate (3-F or 4-F) in MeOH add Add NaBH4 (0.5 eq) Temp: 0°C start->add react Reaction Phase Nucleophilic Attack add->react check TLC/GC Monitoring (Kinetic Check) react->check path3 3-Fluoro Path: Fast Conversion (<30 min) check->path3 High Electrophilicity path4 4-Fluoro Path: Slower Conversion (>60 min) check->path4 Resonance Stabilization workup Acid Quench (1M HCl) & Extraction path3->workup path4->workup

Figure 2: Kinetic divergence in borohydride reduction. The 3-F isomer reacts faster due to the absence of resonance stabilization.

Synthesis Implications

Alpha-Halogenation (Enolization)

If your workflow involves alpha-bromination (e.g., to form an alpha-bromo ketone intermediate):

  • 3-Fluoropropiophenone: The strong electron-withdrawing nature makes the alpha-protons more acidic (

    
     lowered). Enolization occurs readily, often leading to rapid halogenation but higher risk of poly-halogenation if stoichiometry is not controlled.
    
  • 4-Fluoropropiophenone: The resonance donation slightly destabilizes the developing negative charge on the enolate oxygen compared to the meta-isomer, potentially requiring slightly more vigorous conditions (e.g., acid catalysis) to initiate enolization.

Baeyer-Villiger Oxidation

In migratory aptitude studies:

  • Electron-rich groups migrate preferentially.

  • The 4-fluorophenyl group (with +R capacity) is more electron-rich than the 3-fluorophenyl group.

  • Outcome: In a Baeyer-Villiger oxidation, 4-fluoropropiophenone is more likely to yield the ester (migration of aryl) with higher selectivity compared to the 3-fluoro isomer, which may show competitive migration of the ethyl group.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • National Institute of Standards and Technology (NIST). (2023). 3-Fluoropropiophenone Spectral Data. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. (2023). 4'-Fluoropropiophenone Product Specification & Safety Data Sheet. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for general carbonyl shift correlations).

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling Cyclopentyl 2-(3-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, we often work with novel chemical entities where comprehensive safety data is not yet available. Cyclopentyl 2-(3-fluorophenyl)ethyl ketone is one such compound. This guide provides a robust framework for its safe handling, storage, and disposal, drawing upon established principles of laboratory safety and data from structurally analogous compounds. Our goal is to empower you with a deep understanding of the potential hazards and the rationale behind each safety recommendation, ensuring a secure research environment.

Hazard Assessment: A Data-Driven Approach to an Unknown Compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards by examining its structural components: a cyclopentyl group, a ketone, and a 3-fluorophenyl group.

  • Aromatic Ketones : This class of compounds can range from being relatively benign to exhibiting significant toxicity. Potential hazards include skin and eye irritation, and in some cases, organ toxicity with prolonged exposure.

  • Organofluorine Compounds : The presence of a fluorine atom on the phenyl ring warrants particular caution. While often increasing metabolic stability, covalent carbon-fluorine bonds can, in some instances, lead to the formation of toxic metabolites. Therefore, systemic toxicity following absorption is a primary concern.

Based on this analysis, we will operate under the assumption that this compound is a hazardous substance. The following personal protective equipment (PPE) and handling protocols are therefore mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides good chemical resistance against a broad range of organic compounds. Double-gloving is recommended for extended operations.
Eye Protection Chemical splash gogglesProtects against splashes and aerosols. Safety glasses do not provide a sufficient seal.
Body Protection Flame-resistant laboratory coatProtects against splashes and potential ignition sources.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation exposure. A respirator may be required for spill cleanup or if a fume hood is not available.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow diagram illustrates the key steps.

cluster_receiving Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal A Inspect Container B Log in Inventory A->B C Store in Ventilated Cabinet B->C D Don Appropriate PPE C->D E Work in Fume Hood D->E F Weigh and Prepare Solutions E->F G Conduct Experiment F->G H Segregate Halogenated Waste G->H I Label Waste Container H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:
  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Inventory and Storage : Log the chemical in your laboratory's inventory system. Store the container in a designated, well-ventilated cabinet away from incompatible materials.

  • Pre-Experiment Preparation : Before handling the compound, ensure you are wearing all required PPE as outlined in the table above.

  • Handling in a Fume Hood : All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation exposure.

  • Spill Preparedness : Have a chemical spill kit readily available. In the event of a spill, follow your institution's established spill cleanup procedures.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Labeling : The waste container must be clearly labeled with its contents, including the full chemical name and approximate concentrations.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors. The principles outlined in this guide are rooted in a proactive approach to laboratory safety, ensuring the well-being of all personnel.

References

  • Occupational Safety and Health Administration (OSHA) . Hazard Communication. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH) . Hierarchy of Controls. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.